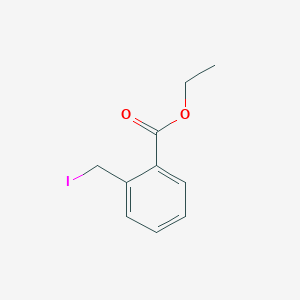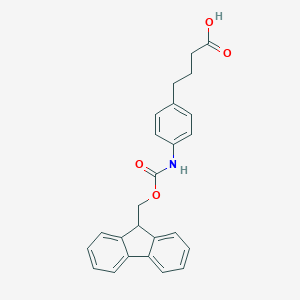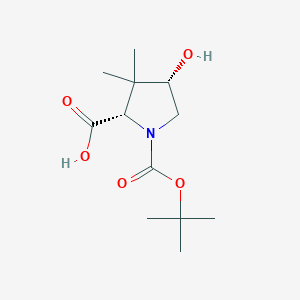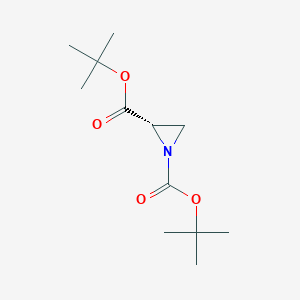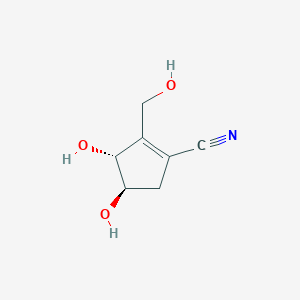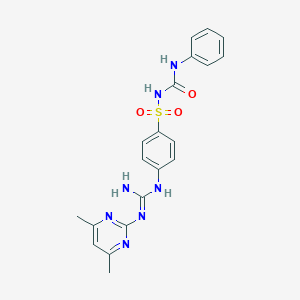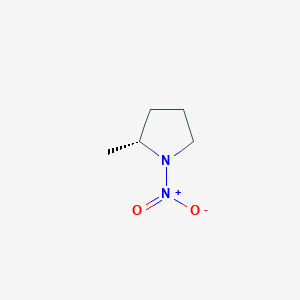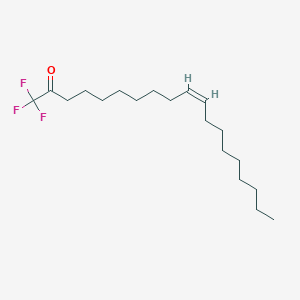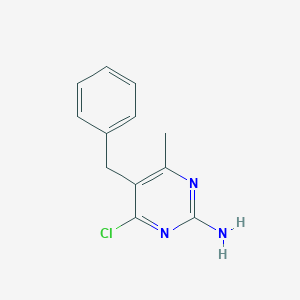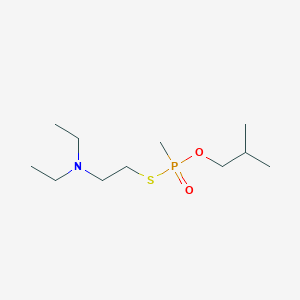
2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid” is a derivative of 1,3,5-triazine . 1,3,5-triazine derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives often involves the replacement of chloride ions in cyanuric chloride . The use of microwave irradiation can speed up the process, resulting in higher yield and purity .Molecular Structure Analysis
The molecular structure of 1,3,5-triazine derivatives, including “this compound”, can be characterized using techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving 1,3,5-triazine derivatives typically involve nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Mécanisme D'action
While the specific mechanism of action for “2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid” is not mentioned in the sources, 1,3,5-triazine derivatives are known to exhibit various biological activities. For instance, some 1,3,5-triazine derivatives have shown promising antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Orientations Futures
The future directions for the research on “2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid” and similar compounds could involve further exploration of their biological activities. For instance, some 1,3,5-triazine derivatives have shown promising antimicrobial activity, suggesting potential applications in the treatment of infectious diseases .
Propriétés
IUPAC Name |
2-(N-[4,6-bis(sulfanylidene)-1H-1,3,5-triazin-2-yl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S2/c16-8(17)6-15(7-4-2-1-3-5-7)9-12-10(18)14-11(19)13-9/h1-5H,6H2,(H,16,17)(H2,12,13,14,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKZRRQKYYSXNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)C2=NC(=S)NC(=S)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629211 |
Source


|
| Record name | N-[4,6-Bis(sulfanylidene)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175161-86-1 |
Source


|
| Record name | N-[4,6-Bis(sulfanylidene)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate](/img/structure/B66464.png)

